molecular formula C₁₂H₁₂N₂O₂ B1142562 7,8,9,10-Tetrahydro-benzo[f]quinazoline-1,3(2H,4H)-dione CAS No. 103494-98-0

7,8,9,10-Tetrahydro-benzo[f]quinazoline-1,3(2H,4H)-dione

Cat. No.: B1142562
CAS No.: 103494-98-0
M. Wt: 216.24
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8,9,10-Tetrahydro-benzo[f]quinazoline-1,3(2H,4H)-dione (CAS 103494-98-0) is a fused heterocyclic compound of significant interest in medicinal and materials chemistry. This tetracyclic uracil derivative serves as a versatile building block for the synthesis of more complex, biologically active molecules. It is specifically cited for its application in the synthesis of tetracyclic imidazo[2,1-b]quinazolinone derivatives, which function as blood platelet aggregation inhibitors . Modern synthetic approaches for this class of compounds often involve palladium-catalyzed cross-coupling reactions, such as Sonogashira–Hagihara and Suzuki–Miyaura couplings, followed by Brønsted acid-mediated cycloisomerization . These methods enable the introduction of various functional groups, allowing researchers to fine-tune the properties of the final products. Beyond its pharmaceutical potential, this scaffold exhibits notable photophysical properties. The compound and its derivatives demonstrate photoluminescence, and their optical characteristics—including absorption, emission maxima, and quantum yields—can be modulated by incorporating different electron-donating or electron-withdrawing substituents, making them interesting candidates for photophysical applications and material science . The quinazolinone core is a privileged structure in drug discovery, known for its diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects . As such, 7,8,9,10-Tetrahydro-benzo[f]quinazoline-1,3(2H,4H)-dione presents a valuable intermediate for researchers developing new therapeutic agents or exploring advanced organic materials.

Properties

IUPAC Name

7,8,9,10-tetrahydro-4H-benzo[f]quinazoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-11-10-8-4-2-1-3-7(8)5-6-9(10)13-12(16)14-11/h5-6H,1-4H2,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYCUGQJRSYEHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC3=C2C(=O)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

DMAP-Catalyzed One-Pot Synthesis

The DMAP-mediated one-pot synthesis, initially developed for quinazoline-2,4-diones, offers a adaptable pathway for constructing the target compound. By reacting tetrahydrobenzo-fused 2-aminobenzamide derivatives with di-tert-butyl dicarbonate ((Boc)₂O) in dichloromethane (DCM) at room temperature, the carbamic–carbonic anhydride intermediate facilitates intramolecular cyclization. For example, using 1a (1 mmol), (Boc)₂O (1.5 mmol), and DMAP (0.1 mmol) in DCM (3 mL) for 12 hours yields 7,8,9,10-Tetrahydro-benzo[f]quinazoline-1,3(2H,4H)-dione in 72% isolated yield. The absence of DMAP reduces cyclization efficiency to <10%, underscoring its role in activating the carbonyl group. Microwave irradiation (30 min, 150°C) enhances yields to 85% by accelerating the formation of the bicyclic intermediate.

Base-Promoted SNAr Reactions

Base-mediated SNAr reactions, as demonstrated by Fu and Bolm, enable quinazoline-dione synthesis via displacement of electron-deficient aromatic halides. For the target compound, 2-fluoro-N-methyltetrahydrobenzoamide reacts with benzamide derivatives in dimethyl sulfoxide (DMSO) with Cs₂CO₃ (2.5 equiv) at 135°C. This method achieves 68% yield over 24 hours, with the fluoride-leaving group facilitating nucleophilic attack by the amide nitrogen. Notably, polar aprotic solvents like DMSO stabilize the transition state, while K₂CO₃ proves ineffective due to insufficient basicity.

Advanced Catalytic Systems and Solvent Effects

Microwave-Assisted Cyclization

Microwave (MW) irradiation significantly reduces reaction times and improves yields. For instance, subjecting the carbamic–carbonic anhydride intermediate to MW conditions (150°C, 30 min) enhances cyclization efficiency to 85%, compared to 72% under conventional reflux. This technique minimizes side products like N-alkylated byproducts, which commonly arise during prolonged heating.

Solvent Optimization

Solvent polarity critically influences reaction outcomes. Polar solvents such as DMF and DMSO enhance solubility of intermediates, whereas nonpolar solvents like toluene favor anhydride formation. For DMAP-catalyzed reactions, DCM provides optimal balance between solubility and reactivity, achieving 79% yield. In contrast, THF and acetonitrile reduce yields to <50% due to poor intermediate stabilization.

Mechanistic Insights and Intermediate Characterization

Carbamic–Carbonic Anhydride Pathway

The DMAP-catalyzed mechanism proceeds via a carbamic–carbonic anhydride intermediate (B ), as proposed by Guo et al.. DMAP activates (Boc)₂O, forming a reactive acylpyridinium species that undergoes nucleophilic attack by the primary amine of 2-aminobenzamide. Subsequent intramolecular cyclization eliminates tert-butanol, yielding the quinazoline-dione core (Scheme 1).

Scheme 1: Proposed mechanism for DMAP-catalyzed cyclization.

2-aminobenzamide+(Boc)2ODMAPIntermediate BQuinazoline-dione\text{2-aminobenzamide} + (\text{Boc})_2\text{O} \xrightarrow{\text{DMAP}} \text{Intermediate B} \rightarrow \text{Quinazoline-dione}

SNAr Mechanism in Base-Promoted Reactions

In SNAr pathways, the electron-deficient aromatic ring (e.g., 2-fluorobenzamide) undergoes nucleophilic attack by the amide nitrogen, facilitated by Cs₂CO₃. The base deprotonates the amide, enhancing its nucleophilicity, while DMSO stabilizes the negatively charged transition state. This method is less effective for chloro- or bromo-substituted precursors due to slower leaving-group departure.

Comparative Analysis of Synthetic Routes

MethodCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
DMAP-CatalyzedDMAP/DCM251272
Microwave-AssistedDMAP/DCM150 (MW)0.585
Base-Promoted SNArCs₂CO₃/DMSO1352468
ThiazoloquinazolineSulfur/DMF50266

The DMAP-catalyzed method offers superior yields and milder conditions, whereas microwave irradiation enhances efficiency. Base-promoted routes, while effective, require higher temperatures and prolonged reaction times .

Chemical Reactions Analysis

7,8,9,10-Tetrahydro-benzo[f]quinazoline-1,3(2H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives with different substituents on the aromatic ring.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives, which may exhibit different biological activities.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reagents and conditions used, but they generally include a range of substituted quinazolinone derivatives .

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological applications of 7,8,9,10-Tetrahydro-benzo[f]quinazoline-1,3(2H,4H)-dione:

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance:

  • Mechanism : The compound may induce apoptosis in cancer cells by targeting specific signaling pathways.
  • Case Studies : In vitro studies have shown that certain derivatives can inhibit the proliferation of various cancer cell lines .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens:

  • Effectiveness : Studies report effective inhibition of bacterial growth in both Gram-positive and Gram-negative strains.
  • Potential Applications : These properties suggest possible uses in developing new antimicrobial agents .

Neuroprotective Effects

Emerging research suggests that 7,8,9,10-Tetrahydro-benzo[f]quinazoline-1,3(2H,4H)-dione may have neuroprotective effects:

  • Mechanism : It may protect neuronal cells from oxidative stress and apoptosis.
  • Applications : This opens avenues for potential treatments in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Structure-Activity Relationship (SAR)

A critical aspect of research on 7,8,9,10-Tetrahydro-benzo[f]quinazoline-1,3(2H,4H)-dione involves understanding how structural modifications affect its biological activity.

Structural ModificationEffect on ActivityReference
Substitution at N-PositionEnhanced anticancer activity
Alkyl groups on the ringIncreased antimicrobial potency
Electron-withdrawing groupsImproved neuroprotective effects

Mechanism of Action

The mechanism of action of 7,8,9,10-Tetrahydro-benzo[f]quinazoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may induce apoptosis by interacting with key signaling pathways and proteins involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar compounds to 7,8,9,10-Tetrahydro-benzo[f]quinazoline-1,3(2H,4H)-dione include other quinazolinone derivatives such as:

  • 2-Methylquinazolin-4(3H)-one
  • 4(3H)-Quinazolinone
  • 6,7-Dimethoxyquinazolin-4(3H)-one

What sets 7,8,9,10-Tetrahydro-benzo[f]quinazoline-1,3(2H,4H)-dione apart is its unique tetrahydrobenzo ring structure, which imparts distinct chemical and biological properties. This structural feature may enhance its stability and interaction with biological targets, making it a valuable compound for further research and development.

Biological Activity

7,8,9,10-Tetrahydro-benzo[f]quinazoline-1,3(2H,4H)-dione (CAS Number: 103494-98-0) is a compound belonging to the quinazoline family, known for its diverse biological activities. Its molecular formula is C12H12N2O2C_{12}H_{12}N_{2}O_{2} with a molecular weight of 216.24 g/mol. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The structure of 7,8,9,10-tetrahydro-benzo[f]quinazoline-1,3(2H,4H)-dione can be represented by the following SMILES notation: O=C1NC(NC2=C1C3=C(C=C2)CCCC3)=O. The compound features a bicyclic structure that contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. For instance, a study evaluated various quinazoline-2,4(1H,3H)-dione derivatives against Gram-positive and Gram-negative bacteria using the Agar well diffusion method. The results indicated that certain derivatives exhibited moderate antimicrobial activity. Notably:

  • Compound 13 showed an inhibition zone of 9 mm against Staphylococcus aureus and 15 mm against Escherichia coli.
  • Compound 15 demonstrated similar activity with inhibition zones ranging from 10–12 mm against multiple strains including Candida albicans .

Anticancer Activity

Quinazolines are also recognized for their anticancer properties. A study on various derivatives reported that modifications at specific positions of the quinazoline ring could enhance cytotoxicity against cancer cell lines. For example:

  • Certain derivatives showed IC50 values lower than those of standard drugs like doxorubicin when tested against A549 lung cancer cells .

Other Biological Activities

In addition to antimicrobial and anticancer effects, quinazoline derivatives exhibit a range of other biological activities:

  • Antioxidant Activity : Some compounds have demonstrated significant antioxidant properties in various assays.
  • Anti-inflammatory Effects : Certain derivatives have been identified as inhibitors of tumor necrosis factor-alpha (TNF-α), indicating potential use in inflammatory diseases .
  • Enzyme Inhibition : Specific compounds have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Modifications at the 1- and 3-positions of the quinazoline ring have been shown to significantly influence antimicrobial potency and cytotoxicity. For instance:

  • The introduction of triazole moieties at these positions enhanced activity against bacterial strains compared to unmodified compounds .

Case Studies

Several case studies illustrate the efficacy of 7,8,9,10-tetrahydro-benzo[f]quinazoline-1,3(2H,4H)-dione and its derivatives:

Study Compound Activity Inhibition Zone (mm) MIC (mg/mL)
Study 1Compound 13AntimicrobialStaphylococcus aureus: 965
Escherichia coli: 15
Study 2Compound 15AntimicrobialCandida albicans: 1180
Study 3VariousAnticancerA549 Cells< Doxorubicin

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 7,8,9,10-tetrahydro-benzo[f]quinazoline-1,3(2H,4H)-dione derivatives?

  • Methodological Answer : The synthesis typically involves cyclization and alkylation steps using reagents like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., dimethylformamide, DMF) under reflux conditions. For example, in analogous quinazoline derivatives, cyclization of anthranilic acid derivatives with urea or thiourea yields the core structure, followed by substitution reactions with aryl/alkyl halides to introduce functional groups . Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity.

Q. How can structural integrity be confirmed for this compound?

  • Methodological Answer : Spectroscopic techniques are critical:

  • NMR : ¹H/¹³C NMR identifies proton environments and carbon connectivity (e.g., distinguishing aromatic vs. aliphatic protons).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing and stereochemical details, though this requires high-purity crystals .

Q. What are the primary solubility challenges, and how can they be addressed experimentally?

  • Methodological Answer : Quinazoline diones often exhibit poor aqueous solubility due to aromatic stacking. Strategies include:

  • Co-solvent systems : Use DMSO:water mixtures for biological assays.
  • Structural modification : Introduce hydrophilic groups (e.g., -OH, -COOH) at non-critical positions to enhance solubility without compromising activity .

Advanced Research Questions

Q. How do substituents on the quinazoline core influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that:

  • Electron-withdrawing groups (e.g., -NO₂) enhance reactivity with biological targets like enzymes.

  • Bulky substituents (e.g., 4-ethylphenyl) may improve binding affinity but reduce solubility.

  • Heterocyclic appendages (e.g., oxadiazole) modulate pharmacokinetics by altering metabolic stability .

    Substituent PositionFunctional GroupObserved EffectReference
    3-position-NO₂Increased enzyme inhibition
    7-positionOxadiazoleEnhanced metabolic stability
    N1-position3-NitrobenzylImproved cytotoxicity

Q. What experimental approaches resolve contradictions in reported biological data?

  • Methodological Answer : Discrepancies (e.g., varying IC₅₀ values) arise from differences in assay conditions. To address this:

  • Standardize assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and controls.
  • Validate mechanisms : Employ knockdown models (e.g., siRNA) to confirm target specificity.
  • Cross-validate : Compare results across orthogonal methods (e.g., fluorescence-based vs. radiometric enzyme assays) .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models ligand-protein interactions by:

Protein preparation : Retrieve target structures from PDB (e.g., EGFR kinase, PDB ID: 1M17).

Ligand optimization : Minimize energy using DFT (density functional theory).

Docking simulations : Score binding affinities and visualize interaction hotspots (e.g., hydrogen bonds with active-site residues) .

Experimental Design & Data Analysis

Q. What strategies optimize yield in multi-step syntheses?

  • Methodological Answer :

  • Stepwise purification : Isolate intermediates via column chromatography to avoid carryover impurities.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 30 mins) and improves yield in cyclization steps .
  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratio) systematically .

Q. How to analyze stability under physiological conditions?

  • Methodological Answer :

  • pH stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC.
  • Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition profiles.
  • Light sensitivity : Conduct accelerated stability studies under UV/visible light .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.